Cas no 886493-40-9 (N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide)

N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide structure
886493-40-9 structure
商品名:N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide
CAS番号:886493-40-9
MF:C22H20ClNO5S
メガワット:445.915904045105
CID:5225249

N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

    • N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide
    • N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
    • インチ: 1S/C22H20ClNO5S/c1-14-2-8-17(9-3-14)30(26,27)24-19-13-21-20(28-10-11-29-21)12-18(19)22(25)15-4-6-16(23)7-5-15/h2-9,12-13,22,24-25H,10-11H2,1H3
    • InChIKey: GWJMVYMUPRMFSK-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2=C(C(C3=CC=C(Cl)C=C3)O)C=C3OCCOC3=C2)(=O)=O)=CC=C(C)C=C1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 5

N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide セキュリティ情報

  • ちょぞうじょうけん:(BD598141)

N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD598141-1g
N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
886493-40-9 97%
1g
¥4459.0 2024-04-17
Chemenu
CM527539-1g
N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
886493-40-9 97%
1g
$*** 2023-05-29
Ambeed
A219281-1g
N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
886493-40-9 97%
1g
$649.0 2024-08-02

N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide 関連文献

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N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamideに関する追加情報

N-[7-[(4-Chlorophenyl)-Hydroxymethyl]-2,3-Dihydro-1,4-Benzodioxin-6-Yl]-4-Methylbenzenesulfonamide: A Comprehensive Overview

The compound with CAS No 886493-40-9, known as N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound has garnered attention due to its unique structural features and promising biological activities, as evidenced by recent studies in the scientific community.

N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide is characterized by its complex molecular architecture, which includes a benzodioxin ring system and a sulfonamide group. The benzodioxin moiety is a fused bicyclic structure consisting of a benzene ring and a dioxane ring, which contributes to the molecule's stability and bioavailability. The sulfonamide group, on the other hand, is known for its ability to act as a bioisostere of carboxylic acids and amides, making it a valuable component in drug design for its potential to modulate enzyme activity or receptor binding.

Recent research has focused on the biological activity of this compound, particularly its potential as a kinase inhibitor or modulator of other enzyme systems. Studies have shown that the benzodioxin core and the sulfonamide group play critical roles in the molecule's ability to interact with target proteins. For instance, computational modeling has revealed that the sulfonamide group can form hydrogen bonds with key residues in the active site of certain kinases, suggesting its potential utility in anticancer therapies.

In addition to its enzymatic activity, N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide has been investigated for its pharmacokinetic properties. Preclinical studies indicate that the compound exhibits favorable absorption and distribution characteristics due to its lipophilic nature and moderate molecular weight. These properties are essential for ensuring that the compound can reach its intended target sites within the body after administration.

The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the benzodioxin ring system through oxidative coupling reactions and the subsequent installation of the sulfonamide group via nucleophilic substitution or coupling reactions. Researchers have also explored various strategies to optimize the yield and purity of this compound during synthesis.

Moreover, N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide has been studied for its potential applications in targeted drug delivery systems. Its unique structure allows for functionalization at multiple sites, enabling the attachment of targeting ligands or imaging agents for use in diagnostic or therapeutic applications.

In conclusion, N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-Yl]-4-Methylbenzenesulfonamide represents a promising candidate in medicinal chemistry due to its versatile structure and demonstrated biological activities. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is expected to play an increasingly important role in drug discovery efforts.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:886493-40-9)N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide
A915392
清らかである:99%
はかる:1g
価格 ($):584.0